molecular formula C8H10Cl2N4O B1395313 [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 1311316-23-0

[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Cat. No.: B1395313
CAS No.: 1311316-23-0
M. Wt: 249.09 g/mol
InChI Key: CHQVHCKEYVGBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound contains a pyridine ring fused with an oxadiazole ring, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate nitrile to form the oxadiazole ring. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s versatility .

Scientific Research Applications

[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol
  • [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methylamine
  • [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl chloride

Uniqueness

Compared to similar compounds, [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in biological and medicinal research .

Properties

IUPAC Name

(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.2ClH/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;;/h1-4H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVHCKEYVGBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-23-0
Record name [3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.